
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is a compound that features a 1,2,3-triazole ring attached to a pyrrolidin-3-ol moiety. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and drug design. The presence of the pyrrolidin-3-ol group adds to the compound’s potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
-
Starting Materials
- Azide derivative of pyrrolidin-3-ol
- Alkyne derivative
-
Reaction Conditions
- Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate)
- Solvent: Typically water or a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to slightly elevated temperatures (25-50°C)
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can participate in reduction reactions, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents
- Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperatures
-
Substitution
- Reagents: Halogenating agents, nucleophiles, electrophiles
- Conditions: Solvent-dependent, room temperature to elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the triazole ring could introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is a common motif in drug design due to its stability and ability to form hydrogen bonds. It can be used to develop new pharmaceuticals with potential anticancer, antiviral, and antibacterial properties.
Bioconjugation: The “click” chemistry approach allows for the attachment of this compound to biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as stability and reactivity.
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of various catalytic processes.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring’s ability to form stable complexes with metal ions can also play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Another compound featuring the 1,2,3-triazole ring, used as an HSP90 inhibitor with potential anticancer properties.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline:
Uniqueness
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol is unique due to the combination of the triazole ring and the pyrrolidin-3-ol moiety. This combination provides a versatile scaffold for drug design and other applications, offering a balance of stability, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(triazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c11-6-4-7-3-5(6)10-2-1-8-9-10/h1-2,5-7,11H,3-4H2 |
Clé InChI |
HWXNIOPASTVKAY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)O)N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



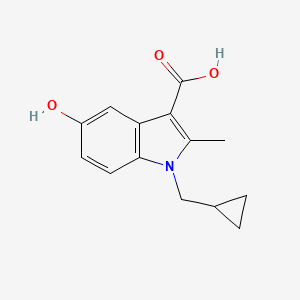
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
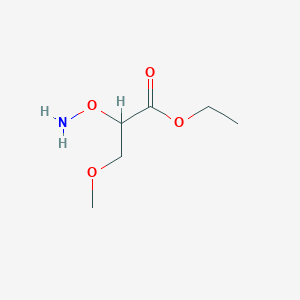


![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
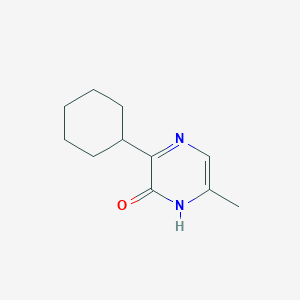
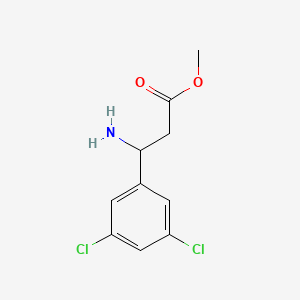
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
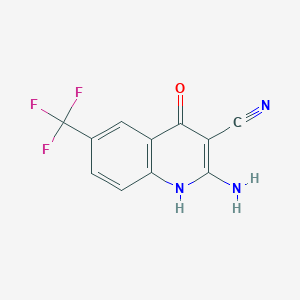
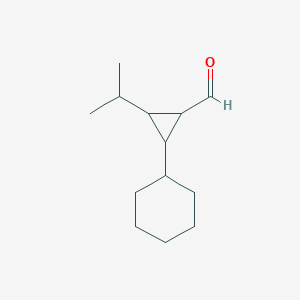
amine](/img/structure/B13221723.png)
